molecular formula C19H15F3N4O B1669577 1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]- CAS No. 668990-94-1

1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-

Cat. No. B1669577
M. Wt: 372.3 g/mol
InChI Key: VNZJNPIWZYMGAO-UHFFFAOYSA-N
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Description

CP-944629 is a novel, potent, and selective p38alpha inhibitor.

Scientific Research Applications

Novel Synthesis Methods

Recent studies have demonstrated innovative synthesis methods for 1,2,4-triazolo[4,3-a]pyridine derivatives. For instance, a metal-free synthesis approach facilitated the formation of biologically significant 1,2,4-triazolo[1,5-a]pyridines through direct oxidative N-N bond formation, showcasing a convenient method for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton with high yields and short reaction times (Zheng et al., 2014). Additionally, a general synthesis approach for [1,2,4]Triazolo[1,5‐a]pyridines from 2-aminopyridines highlights the versatility in creating these compounds under mild conditions, providing a broad applicability for further chemical investigations (Huntsman & Balsells, 2005).

Structural and Mechanistic Insights

The structural elucidation and understanding of 1,2,4-triazolo[4,3-a]pyridine derivatives have been pivotal in assessing their potential applications. Investigations into the diverse supramolecular synthons formed by these compounds in the solid state provide valuable insights into their electronic and intermolecular interaction characteristics. This knowledge is crucial for their pharmaceutical development and application in crystal engineering (Chai et al., 2019). Additionally, the temperature dependence of IR and Raman spectra for specific triazolopyridine compounds in a zwitterionic form has shed light on the vibrational characteristics and proton transfer dynamics, highlighting the role of water molecules in stabilizing the compound's spatial structure (Dymińska et al., 2017).

Herbicidal Activities

A significant application of 1,2,4-triazolo[4,3-a]pyridine derivatives lies in their herbicidal potential. Research into these compounds has revealed that certain derivatives possess strong herbicidal activity against a range of weeds, with the potential for further development into novel herbicides for agricultural use. The structure-activity relationship of these compounds has been explored through comparative molecular field analysis (CoMFA) models, paving the way for targeted modifications to enhance their efficacy (Liu et al., 2015).

properties

IUPAC Name

5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O/c1-19(2,3)18-25-24-15-5-4-10(8-26(15)18)17-16(23-9-27-17)11-6-13(21)14(22)7-12(11)20/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZJNPIWZYMGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057876
Record name CP-944629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-

CAS RN

668990-94-1
Record name CP-944629
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668990941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-944629
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB2ZD36HED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-
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1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-
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1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-
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1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-
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1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-
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1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-

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